molecular formula C9H19ClN2O2 B1527831 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride CAS No. 1220033-45-3

2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride

Cat. No. B1527831
CAS RN: 1220033-45-3
M. Wt: 222.71 g/mol
InChI Key: VBWFNRUBADAVMA-UHFFFAOYSA-N
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Description

2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride, also known as 2-Amino-1-piperidin-2-yl-2-methyl-1-propanone hydrochloride, is a chemical compound that is widely used in research laboratories around the world. It is a white, odorless, crystalline powder and is soluble in water and other organic solvents. 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride is a versatile compound that has a wide range of applications in scientific research.

Scientific Research Applications

Neuroprotective Applications

One significant application of compounds structurally related to 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride is in neuroprotection. A potent and selective N-methyl-D-aspartate (NMDA) antagonist, derived from ifenprodil and possessing a similar piperidine structure, has been identified for its neuroprotective qualities. This compound effectively protects cultured hippocampal neurons from glutamate toxicity while showing minimal undesired effects, indicating promise as a neuroprotective agent without the psychomotor stimulant effects associated with nonselective competitive and channel-blocking NMDA antagonists (Chenard et al., 1995).

CO2 Capture Applications

In the context of environmental research, compounds featuring the piperidine moiety, similar to 2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride, have been explored for carbon dioxide (CO2) capture. The stability to thermal and oxidative degradation of various amine solutions, including those with piperidine structures, has been studied for their potential in industrial CO2 capture applications. These studies have found that certain amine blends could potentially replace monoethanolamine (MEA) for CO2 capture, especially using membrane contactors, due to their resistant properties to thermal degradation (Bougie & Iliuta, 2014).

Synthetic Chemistry Applications

The compound's structure lends itself to applications in synthetic chemistry, such as in the synthesis of complex molecules. For instance, a method involving the one-pot synthesis of 2-aminopyrimidinones showcases the utility of piperidine and related structures in facilitating reactions that lead to the formation of compounds with potential pharmaceutical applications (Bararjanian et al., 2010). Another study demonstrates the synthesis of functionalized 4H-Pyrano(3,2-c)pyridines, highlighting the role of piperidine in catalyzing reactions that yield compounds with various functional applications (Mekheimer et al., 1997).

properties

IUPAC Name

2-amino-1-(4-hydroxypiperidin-1-yl)-2-methylpropan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2.ClH/c1-9(2,10)8(13)11-5-3-7(12)4-6-11;/h7,12H,3-6,10H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBWFNRUBADAVMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)N1CCC(CC1)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-1-propanone hydrochloride

CAS RN

1220033-45-3
Record name 1-Propanone, 2-amino-1-(4-hydroxy-1-piperidinyl)-2-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220033-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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